REACTION_CXSMILES
|
[Na+:1].NCC([O-])=O.[OH-].[Na+].[SH:9][CH2:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([CH:24]=[CH:25][CH:26]=1)[C:17]([NH:19][CH2:20][C:21]([OH:23])=[O:22])=[O:18])=[O:12]>O1CCCC1>[Na+:1].[SH:9][CH2:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]([CH:24]=[CH:25][CH:26]=1)[C:17]([NH:19][CH2:20][C:21]([O-:23])=[O:22])=[O:18])=[O:12] |f:0.1,2.3,6.7|
|
Name
|
Hydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
glycine Sodium Salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].NCC(=O)[O-]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
N-[3-(mercaptoacetylamino)benzoyl]glycine
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
SCC(=O)NC=1C=C(C(=O)NCC(=O)O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered from a trace of solid
|
Type
|
ADDITION
|
Details
|
Diluting the filtrate with 480 ml
|
Type
|
CUSTOM
|
Details
|
and collected
|
Type
|
WASH
|
Details
|
The collected material is washed with tetrahydrofuran and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to provide 50 g
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Na+].SCC(=O)NC=1C=C(C(=O)NCC(=O)[O-])C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |